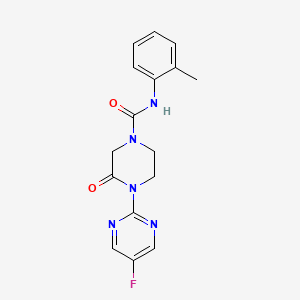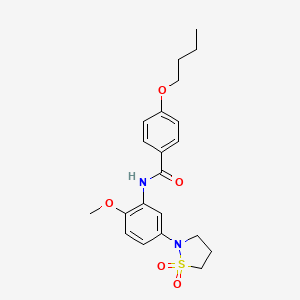![molecular formula C21H20FNO4 B2773795 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid CAS No. 2445782-57-8](/img/structure/B2773795.png)
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclobutyl ring, and a fluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Fmoc protecting group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection reactions: The Fmoc group can be removed using bases like piperidine, revealing the free amine group.
Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields the free amine derivative, while substitution reactions can yield a variety of substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amine functionality during synthetic processes, and its removal can reveal the active amine group, which can then participate in further reactions. The fluoro group can influence the compound’s reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid can be compared with other similar compounds, such as:
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid: Similar in structure but lacks the fluoro group and cyclobutyl ring.
2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid: Similar but with different substituents on the cyclobutyl ring.
The uniqueness of this compound lies in its combination of the Fmoc protecting group, cyclobutyl ring, and fluoroacetic acid moiety, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-19(20(24)25)12-9-13(10-12)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18-19H,9-11H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPUWZLCYMWPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2773713.png)
![ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2773716.png)



![N-Benzyl-3,6-dichloro-N-[(4-oxo-3H-quinazolin-2-YL)methyl]pyridine-2-carboxamide](/img/structure/B2773722.png)
![5-(4-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2773724.png)


![N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2773730.png)

![Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2773733.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)
